molecular formula C16H16N4OS B10999066 1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10999066
M. Wt: 312.4 g/mol
InChI Key: CAXAJEIAYUVGGE-UHFFFAOYSA-N
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Description

1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Thiazole Ring: The thiazole ring is synthesized separately through the reaction of a thioamide with α-haloketone.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Agrochemicals: Explored for its use as a pesticide or herbicide due to its biological activity.

    Material Science: Studied for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) in the case of anti-inflammatory activity, or DNA gyrase in the case of antimicrobial activity.

    Pathways Involved: Inhibition of enzyme activity, leading to the disruption of biological processes such as inflammation or bacterial replication.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the thiazole ring, resulting in different biological activity.

    1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide: Differing position of the carboxamide group, leading to variations in reactivity and applications.

Uniqueness

1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-phenyl-5-propan-2-yl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H16N4OS/c1-11(2)13-10-14(15(21)18-16-17-8-9-22-16)20(19-13)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18,21)

InChI Key

CAXAJEIAYUVGGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=NC=CS2)C3=CC=CC=C3

Origin of Product

United States

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